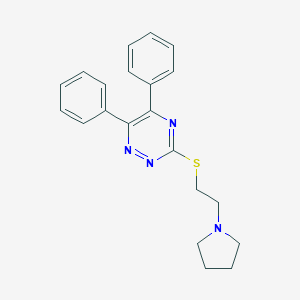![molecular formula C8H8N4OS B276366 4-Amino-2-[(2-oxopropyl)sulfanyl]-5-pyrimidinecarbonitrile](/img/structure/B276366.png)
4-Amino-2-[(2-oxopropyl)sulfanyl]-5-pyrimidinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-[(2-oxopropyl)sulfanyl]-5-pyrimidinecarbonitrile, also known as AKT inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer therapy. This compound has been found to inhibit the activity of the AKT signaling pathway, which is known to play a crucial role in the development and progression of various types of cancer. In
Wirkmechanismus
The mechanism of action of 4-Amino-2-[(2-oxopropyl)sulfanyl]-5-pyrimidinecarbonitrile involves the inhibition of the 4-Amino-2-[(2-oxopropyl)sulfanyl]-5-pyrimidinecarbonitrile signaling pathway. 4-Amino-2-[(2-oxopropyl)sulfanyl]-5-pyrimidinecarbonitrile is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. The activation of 4-Amino-2-[(2-oxopropyl)sulfanyl]-5-pyrimidinecarbonitrile leads to the activation of downstream signaling pathways that promote cell survival and growth. Inhibition of 4-Amino-2-[(2-oxopropyl)sulfanyl]-5-pyrimidinecarbonitrile activity by 4-Amino-2-[(2-oxopropyl)sulfanyl]-5-pyrimidinecarbonitrile leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-Amino-2-[(2-oxopropyl)sulfanyl]-5-pyrimidinecarbonitrile has a selective inhibitory effect on the 4-Amino-2-[(2-oxopropyl)sulfanyl]-5-pyrimidinecarbonitrile signaling pathway, with minimal effects on other signaling pathways. This specificity makes it an attractive candidate for cancer therapy, as it reduces the risk of off-target effects. In addition, this compound has been found to have low toxicity in preclinical studies, indicating that it may have a favorable safety profile for use in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Amino-2-[(2-oxopropyl)sulfanyl]-5-pyrimidinecarbonitrile is its specificity for the 4-Amino-2-[(2-oxopropyl)sulfanyl]-5-pyrimidinecarbonitrile signaling pathway, which makes it an attractive candidate for cancer therapy. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and treatment regimen for this compound in humans.
Zukünftige Richtungen
There are several future directions for research on 4-Amino-2-[(2-oxopropyl)sulfanyl]-5-pyrimidinecarbonitrile. One area of focus is the development of more effective methods for administering this compound, such as the use of nanoparticle-based delivery systems. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound, which could help to identify patients who are most likely to benefit from treatment. In addition, further studies are needed to determine the long-term safety and efficacy of this compound in humans, as well as its potential for use in combination with other cancer therapies.
Synthesemethoden
The synthesis of 4-Amino-2-[(2-oxopropyl)sulfanyl]-5-pyrimidinecarbonitrile involves the reaction between 2,4-diamino-6-(2-oxopropyl)pyrimidine and carbon disulfide in the presence of a base such as potassium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the final compound. This synthesis method has been described in detail in various scientific publications and has been found to be effective in producing high yields of the compound.
Wissenschaftliche Forschungsanwendungen
The 4-Amino-2-[(2-oxopropyl)sulfanyl]-5-pyrimidinecarbonitrile signaling pathway is known to be dysregulated in various types of cancer, making it an attractive target for cancer therapy. 4-Amino-2-[(2-oxopropyl)sulfanyl]-5-pyrimidinecarbonitrile has been found to inhibit the activity of 4-Amino-2-[(2-oxopropyl)sulfanyl]-5-pyrimidinecarbonitrile, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth of various types of cancer cells, including breast, lung, and prostate cancer cells.
Eigenschaften
Molekularformel |
C8H8N4OS |
|---|---|
Molekulargewicht |
208.24 g/mol |
IUPAC-Name |
4-amino-2-(2-oxopropylsulfanyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H8N4OS/c1-5(13)4-14-8-11-3-6(2-9)7(10)12-8/h3H,4H2,1H3,(H2,10,11,12) |
InChI-Schlüssel |
MSJYGNGYUOTYLY-UHFFFAOYSA-N |
SMILES |
CC(=O)CSC1=NC=C(C(=N1)N)C#N |
Kanonische SMILES |
CC(=O)CSC1=NC=C(C(=N1)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-{[(diethylamino)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276283.png)
![methyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276284.png)

![N-{[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B276287.png)
![Ethyl 4,5-dimethyl-2-[(3-toluidinocarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B276291.png)
![Ethyl 4,5-dimethyl-2-[({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B276292.png)
![8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl ethyl sulfide](/img/structure/B276293.png)
![2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(3-methoxyphenyl)ethanone](/img/structure/B276294.png)
![N-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B276297.png)
![3-[2-(3-methoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276300.png)
![N-[4-(aminosulfonyl)phenyl]-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B276301.png)
![5,6-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276304.png)
![5-acetyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B276308.png)
![5-acetyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl 2-(4-morpholinyl)ethyl sulfide](/img/structure/B276310.png)